molecular formula C6H11N3S B14463659 N-Butyl-N-cyanothiourea CAS No. 68695-76-1

N-Butyl-N-cyanothiourea

Cat. No.: B14463659
CAS No.: 68695-76-1
M. Wt: 157.24 g/mol
InChI Key: DIZGGJGMWBVNIS-UHFFFAOYSA-N
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Description

N-Butyl-N-cyanothiourea is an organosulfur compound with the chemical formula C₆H₁₁N₃S It is a derivative of thiourea, where the hydrogen atoms are replaced by a butyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N-cyanothiourea can be synthesized through a condensation reaction between butylamine and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative . Another method involves the reaction of butyl isothiocyanate with cyanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where butylamine and carbon disulfide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-cyanothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Butyl-N-cyanothiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects . The cyano group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Structurally similar but lacks the butyl and cyano groups.

    N-Butylthiourea: Similar but without the cyano group.

    N-Cyanothiourea: Similar but without the butyl group.

Uniqueness

N-Butyl-N-cyanothiourea is unique due to the presence of both butyl and cyano groups, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the cyano group increases its reactivity and potential for forming stable complexes .

Properties

CAS No.

68695-76-1

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

1-butyl-1-cyanothiourea

InChI

InChI=1S/C6H11N3S/c1-2-3-4-9(5-7)6(8)10/h2-4H2,1H3,(H2,8,10)

InChI Key

DIZGGJGMWBVNIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C#N)C(=S)N

Origin of Product

United States

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